N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
CAS No.: 122833-58-3
Cat. No.: VC21078630
Molecular Formula: C8H18N2O4S2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122833-58-3 |
---|---|
Molecular Formula | C8H18N2O4S2 |
Molecular Weight | 270.4 g/mol |
IUPAC Name | N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide |
Standard InChI | InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Standard InChI Key | JUWLQVLCYRNWSV-HTQZYQBOSA-N |
Isomeric SMILES | CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C |
SMILES | CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C |
Canonical SMILES | CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C |
Introduction
Chemical Properties and Structure
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is a crystalline solid with defined stereochemistry at the 1 and 2 positions of the cyclohexane ring. The compound features a cyclohexane ring with two amine groups that are substituted with methane sulfonyl moieties, which enhances its solubility and reactivity . The specific stereochemistry indicated by (1R,2R) suggests that the compound has a defined spatial arrangement, which significantly influences its biological activity and interaction with other molecules .
Basic Properties
The fundamental physical and chemical properties of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide are presented in Table 1.
Table 1: Physical and Chemical Properties of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
Structural Features
The structure of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is characterized by a cyclohexane ring core with two methanesulfonamide groups attached at the 1 and 2 positions. The compound's stereochemistry is defined as (1R,2R), indicating specific spatial orientation of the substituents that is crucial for its applications in asymmetric synthesis . The sulfonamide groups can participate in hydrogen bonding, which influences the compound's ability to interact with various biological and chemical systems .
Synthesis Methodology
The synthesis of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide typically involves the reaction of cyclohexane derivatives with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkages. This process requires careful control of reaction conditions to maintain the desired stereochemistry.
General Synthetic Route
The typical synthesis pathway involves:
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Starting with a (1R,2R)-cyclohexane-1,2-diamine precursor
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Reaction with methanesulfonyl chloride (2 equivalents)
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Base-catalyzed substitution (commonly using triethylamine or pyridine)
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Purification procedures to achieve high stereochemical purity
This synthetic approach allows for the production of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide with high stereochemical integrity, which is essential for its applications in asymmetric synthesis.
Applications in Organic Chemistry
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide has found significant utility in various aspects of organic synthesis and catalysis, primarily due to its chiral properties.
Role as a Chiral Auxiliary
The compound's primary application lies in its ability to function as a chiral auxiliary in asymmetric synthesis. Its defined stereochemistry allows it to direct the stereochemical outcome of reactions, facilitating the synthesis of chiral molecules with high stereoselectivity. This property is particularly valuable in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy and safety profiles.
Applications in Catalysis
As a chiral ligand, N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide can coordinate with metal centers to form catalysts for asymmetric transformations. These catalysts can promote reactions with high enantioselectivity, allowing for the preparation of enantiomerically pure compounds that are essential in pharmaceutical and fine chemical synthesis.
Building Block for Complex Structures
The compound serves as a versatile building block for the synthesis of more complex structures with defined stereochemistry. The reactive sulfonamide groups provide points for further functionalization, enabling the construction of diverse molecular architectures with controlled stereochemistry .
Biological Activity and Research Findings
While specific biological activity data on N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide is limited, the compound belongs to the sulfonamide class, which generally exhibits various biological properties.
Pharmaceutical Relevance
The compound's ability to form hydrogen bonds and interact with biological targets makes it of interest in medicinal chemistry and drug design . Its unique structural features contribute to its potential utility in various chemical and biological applications, particularly in the development of chiral pharmaceuticals.
Comparative Analysis with Related Compounds
To better understand the unique properties and applications of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide, it is instructive to compare it with structurally related compounds.
Comparison with Other Chiral Auxiliaries
When compared to other chiral auxiliaries, N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide offers specific advantages in terms of:
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Structural rigidity from the cyclohexane ring
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Dual functionality from the two sulfonamide groups
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Defined stereochemistry that can be transferred effectively in asymmetric reactions
Structural Relatives
Several structurally related compounds provide different functionalities and applications:
Table 2: Comparison of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide with Related Compounds
The unique cyclohexane structure of N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide provides distinct steric and electronic properties that influence its reactivity and biological activity compared to these related compounds.
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